molecular formula C9H6BrFN2 B13683398 6-Bromo-8-fluoroquinolin-2-amine

6-Bromo-8-fluoroquinolin-2-amine

Cat. No.: B13683398
M. Wt: 241.06 g/mol
InChI Key: NILDSIKDQXZNKM-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoroquinolin-2-amine is a chemical compound with the molecular formula C9H5BrFN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoroquinolin-2-amine typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromo and fluoro substituents at the desired positions on the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and fluorination reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoroquinolin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to quinoline derivatives with altered oxidation states .

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoroquinolin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA processes, leading to antibacterial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-fluoroquinolin-2-amine is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

6-Bromo-8-fluoroquinolin-2-amine is a synthetic compound from the quinoline family, notable for its bromine and fluorine substituents. Its molecular formula is C9_9H6_6BrFN2_2, featuring a bromo group at the 6-position and a fluoro group at the 8-position, along with an amine functional group at the 2-position. This structural arrangement contributes to its potential biological activities, particularly in antibacterial applications.

Antibacterial Properties

The primary biological activity of this compound is its antibacterial efficacy. Like other fluoroquinolones, it inhibits bacterial DNA-gyrase, which is crucial for DNA replication in bacteria. This mechanism positions it as a candidate for treating various bacterial infections. Studies indicate that compounds within this class demonstrate significant antibacterial properties against a range of pathogens, including resistant strains.

The mechanism of action involves the binding of this compound to bacterial DNA-gyrase, leading to the disruption of DNA replication and transcription processes. This inhibition ultimately results in bacterial cell death, making it a valuable agent in clinical settings for combating infections.

Case Studies and Research Findings

Several studies have explored the antibacterial efficacy of this compound and similar compounds:

  • Study on Antimicrobial Activity : A study published in MDPI highlighted the antimicrobial properties of novel quinolone derivatives, including variations of this compound. The research indicated that certain derivatives exhibited potent activity against Pseudomonas aeruginosa, particularly under specific conditions such as irradiation .
  • Comparative Analysis : Research comparing various quinoline derivatives revealed that structural modifications significantly influence biological activity. For instance, compounds with different substituents showed varying degrees of antibacterial effectiveness, emphasizing the importance of functional group positioning.
  • Protein Interaction Studies : Investigations into the compound's interactions with proteins involved in bacterial survival mechanisms have shown its potential as a ligand, which could lead to the development of inhibitors that enhance its antibacterial efficacy.

Summary of Biological Activity

Compound NameActivity DescriptionReference
This compoundInhibits bacterial DNA-gyrase; effective against pathogens
Novel Quinoline DerivativesPotent activity against Pseudomonas aeruginosa
Structural VariantsVarying antibacterial effectiveness based on substituents

Properties

IUPAC Name

6-bromo-8-fluoroquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILDSIKDQXZNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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